Umbelliferone

Catalog No.
S546332
CAS No.
93-35-6
M.F
C9H6O3
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbelliferone

CAS Number

93-35-6

Product Name

Umbelliferone

IUPAC Name

7-hydroxychromen-2-one

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H

InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N

SMILES

O=C1OC2=C(C=CC(O)=C2)C=C1

Solubility

Soluble in DMSO

Synonyms

7-hydroxycoumarin, 7-hydroxycoumarin sulfate, 7-hydroxycoumarin, 14C-labeled, umbelliferone

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O

Description

The exact mass of the compound Umbelliferone is 162.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19790. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Umbelliferone for Health Applications

  • Antioxidant and Anti-inflammatory Properties: Umbelliferone exhibits antioxidant and anti-inflammatory effects in various studies. It helps scavenge free radicals and reduce inflammation, potentially beneficial for conditions like arthritis and inflammatory bowel disease [].
  • Anticancer Properties: Research suggests umbelliferone may have anti-cancer properties. Studies have shown it can induce cell death in cancer cells and inhibit their growth [].
  • Other Potential Applications: Umbelliferone is also being explored for its potential benefits in diabetes, fungal and bacterial infections, and neurodegenerative diseases. However, more research is needed to confirm its efficacy in these areas [].
Important Note

It is crucial to understand that most of the research on umbelliferone's health applications is conducted in cell cultures or animal models. Further research is necessary to determine its safety and effectiveness in humans before it can be considered a viable therapeutic option [, ].

Umbelliferone, also known as 7-hydroxycoumarin, is a natural compound belonging to the coumarin family. It appears as a yellowish-white crystalline solid with slight solubility in hot water and high solubility in ethanol. This compound is notable for its strong ultraviolet light absorption at various wavelengths, making it an effective agent in sunscreens and optical brighteners for textiles. Umbelliferone exhibits antioxidant properties and has been identified as a potential antimutagenic agent, contributing to its applications in cosmetics and pharmaceuticals .

The precise mechanism of action for umbelliferone's various biological effects is often complex and may involve multiple pathways. Some proposed mechanisms include:

  • Antioxidant activity: Umbelliferone can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage. [1]
  • Enzyme inhibition: Umbelliferone may inhibit the activity of specific enzymes involved in inflammatory or cancer pathways. [1]
  • Modulation of gene expression: Umbelliferone

The chemical behavior of umbelliferone includes several significant transformations:

  • Biosynthesis: Umbelliferone is synthesized from L-phenylalanine via the shikimate pathway. The process involves multiple steps:
    • L-phenylalanine is converted to cinnamic acid.
    • Cinnamic acid undergoes hydroxylation to form 4-coumaric acid.
    • A further hydroxylation yields 2,4-dihydroxycinnamic acid (umbellic acid), which then cyclizes to form umbelliferone through an intramolecular reaction .
  • Chemical Synthesis: Traditionally, umbelliferone is synthesized through the Pechmann condensation reaction, involving resorcinol and formylacetic acid. More recent methods utilize methyl propionate with a palladium catalyst, enhancing efficiency and yield .
  • Stability: Umbelliferone can undergo transformations under various conditions, such as heating in methanol/water mixtures, leading to products like trans-umbellic acid and hydroxyl derivatives .

Umbelliferone exhibits diverse biological activities:

  • Antioxidant Activity: It has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anticancer Properties: Research indicates that umbelliferone can induce apoptosis and cell cycle arrest in cancer cells, particularly hepatocellular carcinoma cells .
  • Phytotoxicity: It acts as an allelochemical, inhibiting the growth of certain plants by inducing reactive oxygen species accumulation .
  • Enzyme Inhibition: Umbelliferone inhibits type 3 17β-hydroxysteroid dehydrogenase, which is involved in testosterone biosynthesis, demonstrating potential therapeutic applications .

The synthesis of umbelliferone can be categorized into two main approaches:

  • Natural Biosynthesis: As previously mentioned, umbelliferone is synthesized from L-phenylalanine through a series of enzymatic reactions within plants.
  • Chemical Synthesis:
    • Pechmann Condensation: A traditional method using resorcinol and formylacetic acid.
    • Modern Synthesis: Employing palladium catalysts with methyl propionate for improved yields and efficiency .

Umbelliferone has various applications across different fields:

  • Cosmetics: Utilized in sunscreens due to its ability to absorb ultraviolet light effectively.
  • Textiles: Acts as an optical brightener.
  • Biological Research: Used as a fluorescence indicator for metal ions and as a pH indicator in specific ranges.
  • Pharmaceuticals: Investigated for its anticancer properties and potential use in formulations targeting inflammation and oxidative stress .

Research on umbelliferone has revealed various interactions that enhance its biological efficacy:

  • Metal Ion Detection: Umbelliferone derivatives have been developed as chemosensors for detecting biologically important metal ions like aluminum and mercury .
  • Protein Interactions: Studies indicate that umbelliferone can interact with proteins involved in inflammatory pathways, enhancing its anti-inflammatory effects when formulated with phospholipids .

Several compounds share structural similarities with umbelliferone, primarily within the coumarin family. Here are some notable examples:

Compound NameStructureUnique Features
CoumarinBasic coumarin structureFound in various plants; used for flavoring
DaphnoretinHydroxycoumarinExhibits different phytotoxic effects compared to umbelliferone
Herniarin7-O-methylumbelliferoneMethylated derivative found in specific plant species
SkimminGlycosylated derivativeUsed for fluorimetric determination of enzymes
MarminIsoprenylated derivativeFound in grapefruit skin; exhibits unique biological activities

These compounds exhibit varying degrees of biological activity and applications but share common structural features that highlight the uniqueness of umbelliferone due to its specific hydroxyl group positioning and resultant bioactivities .

The phenylpropanoid pathway represents one of the most significant and highly conserved biosynthetic networks in plant secondary metabolism, serving as the foundational route for umbelliferone biosynthesis [1] [2]. This pathway originates from phenylalanine, an aromatic amino acid synthesized through the glycolysis and shikimate pathways, and subsequently generates more than 8,000 diverse aromatic compounds that contribute to plant development and environmental interactions [3] [4].

The general phenylpropanoid pathway encompasses three sequential enzymatic steps that establish the precursor foundation for all downstream coumarin biosynthesis [5] [6]. Phenylalanine ammonia-lyase catalyzes the initial deamination reaction, converting L-phenylalanine to trans-cinnamic acid while releasing ammonia [7] [8]. This enzyme exists as a tetrameric protein belonging to the aromatic amino acid lyase family and demonstrates tissue-specific expression patterns across different plant organs [9] [10].

Cinnamate 4-hydroxylase subsequently performs the hydroxylation of cinnamic acid to produce p-coumaric acid through cytochrome P450-mediated oxidation [11] [12]. This enzyme localizes to the endoplasmic reticulum and requires NADPH as a cofactor for its monooxygenase activity [13]. The final step involves 4-coumarate:CoA ligase, which catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, utilizing ATP and coenzyme A to generate the activated intermediate essential for subsequent coumarin-specific transformations [2] [5].

The regulation of phenylpropanoid metabolism exhibits extraordinary complexity and plasticity during successive developmental stages and in response to environmental stimuli [3] [13]. MYB transcription factors serve as primary regulatory elements controlling the expression of phenylpropanoid biosynthetic genes, while additional factors including bHLH, AP2, and WRKY transcription factors contribute to pathway modulation [5] [6]. Light conditions, nutrient availability, water status, temperature variations, and biotic stressors all influence the metabolic flux direction within the phenylpropanoid network [4] [5].

Transport mechanisms play crucial roles in phenylpropanoid distribution and compartmentalization within plant cells [13]. Vesicular trafficking and membrane transporters, particularly G-type ABC transporters, mediate the movement of phenylpropanoid intermediates between cellular compartments and facilitate their secretion to the apoplast [13]. These transport processes ensure efficient metabolite production and proper spatial organization of biosynthetic activities across different tissue types.

Enzymatic Regulation of Umbelliferone Production

The enzymatic regulation of umbelliferone production involves sophisticated control mechanisms operating at multiple organizational levels, from transcriptional regulation to post-translational modifications [5] [6]. p-Coumaroyl CoA 2'-hydroxylase represents the pivotal enzyme responsible for the committed step in umbelliferone biosynthesis, catalyzing the ortho-hydroxylation of p-coumaroyl-CoA to form the hydroxylated intermediate that subsequently undergoes lactonization [14] [15].

Functional characterization studies of p-coumaroyl CoA 2'-hydroxylase from Peucedanum praeruptorum have revealed critical structural features essential for enzymatic activity [14]. Site-directed mutagenesis experiments identified key amino acid residues including Phe-130, Lys-141, Asn-207, His-224, Asp-226, His-282, and Phe-298 as indispensable for catalytic function [14]. The enzyme demonstrates cytosolic localization and exhibits highest transcript levels in root tissues, with upregulation occurring in response to methyl jasmonate elicitation [14] [15].

Coumarin synthase functions as the terminal enzyme in umbelliferone biosynthesis, catalyzing both trans-cis isomerization and lactonization reactions through a unique proton exchange mechanism [16] [17]. This BAHD acyltransferase family enzyme represents the first and only known member capable of performing intramolecular acyl transfer reactions [18] [19]. Structural analyses reveal an unconventional active-site configuration adapted to its specialized activity, with deuterium exchange experiments demonstrating a distinctive proton exchange mechanism at the α-carbon of o-hydroxylated trans-hydroxycinnamoyl-CoA substrates [19] [20].

Enzyme kinetic parameters provide quantitative insights into the regulatory properties of key biosynthetic enzymes. Polyphenol oxidase exhibits specific kinetic constants for umbelliferone hydroxylation, with a kcat value of 0.09 ± 0.02 s⁻¹ and Km value of 0.17 ± 0.06 mM [21] [22]. The subsequent oxidation of esculetin demonstrates enhanced efficiency with kcat of 1.31 ± 0.25 s⁻¹ and Km of 0.035 ± 0.002 mM, indicating preferential substrate utilization [21] [23].

Transcriptional regulation involves multiple gene families with tissue-specific expression patterns [1] [5]. RNA-sequencing analyses have identified differential expression of phenylpropanoid genes including 4CL1, 4CL2, 4CL3, CCoAOMT1, C3'H, HCT, F6'H1, F6'H2, CCR1, and CCR2 across various Arabidopsis accessions and culture conditions [1]. These expression variations correlate with coumarin accumulation patterns and demonstrate the complex regulatory networks governing umbelliferone production.

Environmental stress responses significantly influence enzymatic regulation of umbelliferone biosynthesis [5] [6]. Iron deficiency conditions particularly enhance the expression of coumarin biosynthetic genes, as umbelliferone and its derivatives play essential roles in iron acquisition and homeostasis [16] [24]. Drought stress, salinity, pathogen infection, and herbivore damage all trigger upregulation of phenylpropanoid pathway enzymes, leading to increased coumarin accumulation as part of adaptive defense mechanisms [4] [5].

Pechmann Condensation and Traditional Synthetic Methods

The Pechmann condensation remains the most widely employed traditional method for umbelliferone synthesis, providing a reliable route for laboratory-scale production despite inherent limitations [25] [26]. This classical approach involves the condensation of resorcinol with malic acid under strongly acidic conditions, typically utilizing concentrated sulfuric acid as both catalyst and solvent [27] [28].

Mechanistic aspects of the Pechmann condensation proceed through a two-step process involving initial in situ generation of formylacetic acid from malic acid decomposition, followed by nucleophilic attack from resorcinol [26] [28]. The reaction mechanism begins with malic acid generating formylacetic acid under acidic conditions, producing formic acid, carbon monoxide, and water as byproducts [28] [29]. Subsequently, formylacetic acid undergoes nucleophilic attack by resorcinol, followed by cyclization and dehydration to yield umbelliferone [26] [30].

Traditional reaction conditions typically require temperatures ranging from 90°C to 120°C with reaction times extending from 2 to 4 hours [26] [29]. Early implementations employed concentrated sulfuric acid achieving umbelliferone yields of 30-40%, though these harsh conditions present significant safety and environmental concerns . The use of highly activated phenols such as resorcinol permits milder reaction conditions compared to simple phenols, making umbelliferone synthesis more accessible than other coumarin derivatives [25] [27].

Alternative acid catalysts have been investigated to improve reaction efficiency and reduce environmental impact [32]. Heterogeneous catalysts including zeolite H-beta and Amberlyst-15 have demonstrated enhanced performance when used in equimolar quantities with reactants [32]. These solid acid catalysts offer advantages including easier product separation, reduced corrosion issues, and potential for catalyst recovery and reuse [33].

Perkin condensation represents an alternative traditional approach utilizing sodium acetate and acetic anhydride for coumarin synthesis [34]. While this method provides access to different substitution patterns, it typically requires higher temperatures and longer reaction times compared to Pechmann condensation [34]. The Perkin route demonstrates particular utility for synthesizing coumarins with substituents at the 3-position, complementing the Pechmann approach which primarily yields 4-unsubstituted derivatives [32].

Limitations of traditional methods include the requirement for harsh acidic conditions, extended reaction times, modest yields, and generation of significant waste streams [30] [35]. Environmental concerns associated with concentrated sulfuric acid usage, including corrosion potential and disposal challenges, have driven development of more sustainable synthetic approaches [30] [35]. Additionally, the step-wise nature of traditional methods often results in consumption of large solvent volumes and formation of unwanted byproducts [36].

Industrial considerations for traditional Pechmann condensation involve balancing yield optimization with safety and environmental requirements [26]. Large-scale implementations require specialized equipment capable of handling corrosive conditions and elevated temperatures, increasing capital and operational costs [32]. Quality control measures must address potential impurities arising from incomplete reactions or side product formation, necessitating additional purification steps [34].

Contemporary Synthesis Approaches and Catalysts

Contemporary synthetic approaches for umbelliferone production have evolved significantly beyond traditional methods, incorporating advanced catalytic systems and innovative reaction conditions to achieve enhanced efficiency and selectivity [32] [37]. Modern heterogeneous catalysis has emerged as a particularly promising approach, utilizing solid acid catalysts that combine high activity with environmental sustainability [32] [33].

Zeolite-based catalysis represents a significant advancement in umbelliferone synthesis, with zeolite H-beta demonstrating exceptional performance in Pechmann condensation reactions [32]. These microporous aluminosilicate materials provide well-defined acid sites that promote efficient condensation while minimizing side reactions [32]. The Si/Al ratio of 14 in H-beta zeolites offers optimal balance between acidity and selectivity, achieving superior yields compared to traditional homogeneous acid catalysts [32].

Polymer-supported catalysts such as Amberlyst-15 have gained prominence due to their practical advantages including easy separation, regeneration capability, and reduced environmental impact [32] [33]. These macroreticular sulfonic acid resins provide high concentration of acid sites while maintaining stability under reaction conditions [33]. The heterogeneous nature of these catalysts facilitates product isolation and enables catalyst recycling for multiple reaction cycles [38].

Ionic liquid catalysis has emerged as a transformative approach for sustainable coumarin synthesis [38] [37]. Acidic deep eutectic solvents composed of benzyl chloride, 2-(dimethylamino)ethanol, and p-toluenesulfonic acid demonstrate exceptional catalytic performance with reaction times ranging from 5 to 200 minutes and isolated yields between 72% and 97% [39] [40]. These novel solvent systems function simultaneously as reaction medium and catalyst, simplifying reaction protocols while maintaining high efficiency [39].

Choline chloride-based deep eutectic solvents have shown particular promise for coumarin synthesis via Knoevenagel condensation [41] [42]. Among twenty tested deep eutectic solvent compositions, the choline chloride:urea (1:2) mixture demonstrated optimal performance for umbelliferone synthesis [42] [43]. These biodegradable, non-toxic solvents offer excellent recyclability, maintaining catalytic activity over multiple reaction cycles without significant performance degradation [42] [44].

Brønsted acid-surfactant catalysts represent another innovative approach, with p-dodecylbenzenesulfonic acid demonstrating effectiveness in aqueous media under microwave irradiation [33]. This catalyst combines the advantages of homogeneous acid catalysis with enhanced substrate solubility through surfactant properties [33]. The aqueous reaction medium aligns with green chemistry principles while maintaining efficient product formation [33].

Multicomponent reaction strategies have been developed to enhance synthetic efficiency and broaden product scope [38]. These one-pot procedures combine multiple reactants simultaneously, reducing reaction steps and minimizing waste generation [38]. MTPPBr–PCAT–DES systems have demonstrated capability for synthesizing chromenopyranopyrimidines containing umbelliferone moieties with excellent yields under mild conditions [38].

Computational catalyst design increasingly guides the development of new catalytic systems for umbelliferone synthesis [18]. Quantum mechanical cluster modeling and molecular dynamics simulations provide insights into reaction mechanisms and catalyst optimization [18] [19]. These theoretical approaches enable rational design of improved catalysts with enhanced activity and selectivity for specific synthetic transformations [18].

Flow chemistry applications represent an emerging area for continuous umbelliferone production [37]. These systems offer precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles compared to batch processes [37]. Integration of heterogeneous catalysts in flow reactors enables sustainable production with simplified downstream processing [37].

Green Chemistry Approaches to Umbelliferone Synthesis

Green chemistry approaches to umbelliferone synthesis have revolutionized traditional synthetic methodologies by incorporating environmentally sustainable principles while maintaining or improving reaction efficiency [30] [35]. Microwave-assisted synthesis represents one of the most significant advances, dramatically reducing reaction times from hours to seconds while eliminating organic solvent requirements [28] [29].

Solvent-free microwave synthesis has demonstrated exceptional performance for umbelliferone production using domestic microwave ovens [28] [29]. This methodology employs a total of 30 seconds irradiation divided into three pulses of 10 seconds each to prevent overheating and product degradation [28] [30]. The absence of organic solvents combined with dramatically reduced reaction times exemplifies green chemistry principles while achieving yields of 70-85% [30] [35].

Deep eutectic solvent technologies have emerged as transformative green alternatives to conventional organic solvents [41] [42]. Choline chloride and L-(+)-tartaric acid in a 1:2 ratio demonstrates exceptional performance at 110°C, providing functionalized coumarins in 60-98% yields [44]. Notably, phloroglucinol and ethyl acetoacetate reactions furnish functionalized coumarins in 98% yield within 10 minutes under these conditions [44].

Recyclability studies of deep eutectic solvents demonstrate outstanding sustainability characteristics [42] [39]. The choline chloride:urea system maintains catalytic activity for several cycles without significant yield reduction, while novel acidic deep eutectic solvents retain efficiency over five consecutive runs [39] [40]. This recyclability significantly reduces waste generation and operational costs for industrial applications [42] [44].

Ultrasound-assisted synthesis provides another environmentally benign approach for umbelliferone production [41] [42]. 3-Acetylcoumarins synthesis under ultrasonic irradiation achieves excellent yields of 90-98% for various substrates [41]. The combination of deep eutectic solvents with ultrasonic activation further enhances reaction efficiency while maintaining green chemistry principles [42] [43].

Enzymatic synthesis approaches represent the pinnacle of green chemistry for umbelliferone production [45] [46]. Whole cell biocatalysis using Escherichia coli expressing recombinant enzymes achieves remarkable yields of 67-99% for umbelliferone derivatives [45] [46]. The p-coumaroyl CoA 2'-hydroxylase system from Angelica decursiva enables microbial production of umbelliferone with yields reaching 356.59 mg/L under optimized fermentation conditions [2] [47].

Metabolic engineering strategies enhance enzymatic synthesis efficiency through systematic pathway optimization [2] [46]. Deletion of prephenate dehydratase, anthranilate synthase, and transcriptional regulatory proteins combined with overexpression of tyrosine biosynthesis genes drives carbon flux toward umbelliferone production [2]. Protein engineering approaches using virtual screening and site-specific mutagenesis further improve enzyme performance for industrial applications [2] [45].

Aqueous reaction media represent another key aspect of green umbelliferone synthesis [33] [37]. Water-based systems combined with Brønsted acid-surfactant catalysts eliminate organic solvent requirements while maintaining high reaction efficiency [33]. These aqueous protocols demonstrate particular advantage when combined with microwave heating, providing rapid and sustainable synthetic routes [33].

Atom economy optimization has been achieved through careful selection of starting materials and reaction conditions [30] [37]. Malic acid utilization in microwave-assisted synthesis provides excellent atom economy by incorporating all carbon atoms from starting materials into the final product [28] [29]. This approach minimizes waste generation while maximizing material utilization efficiency [30] [35].

Energy efficiency improvements through microwave and ultrasonic activation significantly reduce energy consumption compared to conventional heating methods [30] [36]. Microwave heating provides rapid and uniform energy transfer, enabling completion of reactions in seconds rather than hours [28] [29]. Ultrasonic activation enhances mass transfer and reaction kinetics while operating at ambient or mildly elevated temperatures [41] [42].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.031694049 g/mol

Monoisotopic Mass

162.031694049 g/mol

Heavy Atom Count

12

LogP

1.58 (LogP)

Appearance

Off-white to beige solid powder

Melting Point

230 - 232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60Z60NTL4G

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 136 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 134 of 136 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-35-6

Metabolism Metabolites

7-Hydroxycoumarin is a known human metabolite of 7-methoxycoumarin, 7-ethoxycoumarin, and coumarin.

Wikipedia

Umbelliferone
Ponceau_6R

Dates

Last modified: 08-15-2023
1: Marshall ME, Mohler JL, Edmonds K, Williams B, Butler K, Ryles M, Weiss L, Urban D, Bueschen A, Markiewicz M, et al. An updated review of the clinical development of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin. J Cancer Res Clin Oncol. 1994;120 Suppl:S39-42. Review. PubMed PMID: 8132703.
2: Pelkonen O, Rautio A, Raunio H, Pasanen M. CYP2A6: a human coumarin 7-hydroxylase. Toxicology. 2000 Apr 3;144(1-3):139-47. Review. PubMed PMID: 10781881.
3: Pelkonen O, Rautio A, Raunio H, Mäenpää J, Hakkola J. Regulation of coumarin 7-hydroxylation in man. J Cancer Res Clin Oncol. 1994;120 Suppl:S30-1. Review. PubMed PMID: 8132700.
4: Lacy A, O'Kennedy R. Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Curr Pharm Des. 2004;10(30):3797-811. Review. PubMed PMID: 15579072.
5: Tsoi C, Swedmark S. Sulfation in dog. Curr Drug Metab. 2005 Jun;6(3):275-85. Review. PubMed PMID: 15975044.
6: Musa MA, Cooperwood JS, Khan MO. A review of coumarin derivatives in pharmacotherapy of breast cancer. Curr Med Chem. 2008;15(26):2664-79. Review. PubMed PMID: 18991629; PubMed Central PMCID: PMC3772644.
7: Farinola N, Piller NB. CYP2A6 polymorphisms: is there a role for pharmacogenomics in preventing coumarin-induced hepatotoxicity in lymphedema patients? Pharmacogenomics. 2007 Feb;8(2):151-8. Review. PubMed PMID: 17286538.
8: Thurman RG, Lemasters JJ. New micro-optical methods to study metabolism in periportal and pericentral regions of the liver lobule. Drug Metab Rev. 1988;19(3-4):263-81. Review. PubMed PMID: 3068031.
9: Shull LR, Kirsch DG, Lohse CL, Wisniewski JA. Application of isolated hepatocytes to studies of drug metabolism in large food animals. Xenobiotica. 1987 Mar;17(3):345-63. Review. PubMed PMID: 3554786.
10: Hoult JR, Payá M. Pharmacological and biochemical actions of simple coumarins: natural products with therapeutic potential. Gen Pharmacol. 1996 Jun;27(4):713-22. Review. PubMed PMID: 8853310.
11: Ando H, Okamoto H, Furuta T. [Development of a new technology to manipulate gene activity by photo-illumination using a new DNA/RNA caging compound, Bhc-diazo]. Tanpakushitsu Kakusan Koso. 2002 Feb;47(2):125-32. Review. Japanese. PubMed PMID: 11840675.
12: Lacy A, Dunne L, Fitzpatrick B, Daly S, Keating G, Baxter A, Hearty S, O'Kennedy R. Rapid analysis of coumarins using surface plasmon resonance. J AOAC Int. 2006 May-Jun;89(3):884-92. Review. PubMed PMID: 16792090.
13: Reymond JL. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening. Ann N Y Acad Sci. 2008;1130:12-20. Epub 2007 Dec 20. Review. PubMed PMID: 18096855.

Explore Compound Types